2-Tert-butyl-6-cyclopropoxyaniline
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Overview
Description
2-Tert-butyl-6-cyclopropoxyaniline is an organic compound with the molecular formula C13H19NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with tert-butyl and cyclopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-6-cyclopropoxyaniline typically involves the reaction of 2-tert-butylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-6-cyclopropoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl and cyclopropoxy groups direct the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated products depending on the electrophile used.
Scientific Research Applications
2-Tert-butyl-6-cyclopropoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-6-cyclopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and cyclopropoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricants.
2,6-Di-tert-butylphenol: Commonly used as a stabilizer in plastics and rubber.
Uniqueness
2-Tert-butyl-6-cyclopropoxyaniline is unique due to the presence of both tert-butyl and cyclopropoxy groups, which impart distinct chemical and physical properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and as a potential pharmaceutical agent.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-tert-butyl-6-cyclopropyloxyaniline |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)10-5-4-6-11(12(10)14)15-9-7-8-9/h4-6,9H,7-8,14H2,1-3H3 |
InChI Key |
GRVNWZLRMSWVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)N |
Origin of Product |
United States |
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